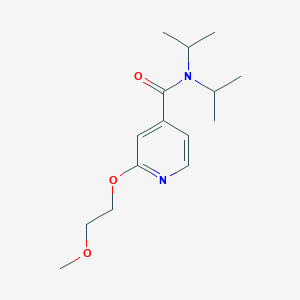

N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide

Description

N,N-Diisopropyl-2-(2-methoxyethoxy)isonicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with a 2-(2-methoxyethoxy) substituent at the 2-position and diisopropyl groups on the amide nitrogen. The diisopropyl groups confer steric bulk, which may enhance metabolic stability, while the 2-methoxyethoxy moiety could improve solubility compared to simpler alkoxy or chloro substituents in analogs.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N,N-di(propan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-11(2)17(12(3)4)15(18)13-6-7-16-14(10-13)20-9-8-19-5/h6-7,10-12H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLJOSGFTPOADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=NC=C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid with diisopropylamine and 2-(2-methoxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

Chemistry: N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide is used as a building block in organic synthesis. It is employed in the preparation of various derivatives and analogs for research purposes.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

| Compound Name | Substituents (Position) | Functional Groups | Notable Properties |

|---|---|---|---|

| N-Chloroisonicotinamide (NCIN) | Chloro (2-position) | N-chloroamide | Mild oxidant, low toxicity |

| 2-Chloro-N-methoxy-N,6-dimethylnicotinamide | Chloro (2), methoxy (N), methyl (6) | Chloro, methoxy, methyl | High reactivity in substitution |

| Target Compound | 2-(2-Methoxyethoxy) (2), diisopropyl (N) | Methoxyethoxy, branched alkyl | Enhanced solubility, steric hindrance |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : NCIN’s chloro group (electron-withdrawing) enhances oxidative reactivity, as seen in its use as an oxidant in permanganate-mediated reactions. In contrast, the target compound’s methoxyethoxy group (electron-donating) may reduce electrophilicity but improve solubility in polar solvents .

Pharmacological and Toxicological Profiles

- NCIN : Exhibits undocumented pharmacological activity, with low toxicity attributed to its mild oxidative properties.

- The diisopropyl groups may increase lipophilicity, which could affect tissue penetration and toxicity—a hypothesis requiring validation .

Biological Activity

N,N-Diisopropyl-2-(2-methoxyethoxy)isonicotinamide (DIME) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of DIME, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

DIME is characterized by its unique chemical structure, which includes a diisopropyl group and a methoxyethoxy moiety attached to an isonicotinamide backbone. This configuration enhances its solubility and stability, making it a valuable building block in organic synthesis and pharmaceutical applications.

The biological activity of DIME is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by:

- Binding to Active Sites : DIME may bind directly to the active sites of enzymes or receptors, inhibiting or enhancing their functions.

- Allosteric Modulation : It can also interact with allosteric sites, leading to conformational changes that affect the overall activity of the target proteins.

Enzyme Interactions

DIME has been studied for its ability to interact with various enzymes. Research indicates that it may influence metabolic pathways by modulating enzyme activity, which could have implications for drug development in metabolic disorders.

Receptor Binding

DIME's structural similarity to biologically active molecules allows it to engage with different receptor types. Preliminary studies suggest potential interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including neurotransmission and muscle contraction.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that DIME exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent. For instance, one study reported that DIME significantly reduced the viability of lung cancer cells through apoptosis induction.

- Neuroprotective Effects : Another area of research has focused on DIME's neuroprotective properties. Animal models have shown that DIME administration can mitigate neurodegeneration in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation.

- Anti-inflammatory Properties : DIME has also been evaluated for anti-inflammatory effects. It was found to decrease pro-inflammatory cytokine levels in cell cultures, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand DIME's biological activity, a comparison with structurally related compounds is essential. The following table summarizes key differences in biological activities among selected compounds:

| Compound Name | Cytotoxicity | Neuroprotection | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N,N-Diisopropylisonicotinamide | Moderate | Low | Moderate |

| 2-(2-Methoxyethoxy)isonicotinamide | Low | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.